molecular formula C17H25ClN2O2 B2393356 tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate CAS No. 1707580-55-9

tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2393356
CAS No.: 1707580-55-9
M. Wt: 324.85
InChI Key: JDHYSTKZEGAESE-UHFFFAOYSA-N
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Description

tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine ring and a tert-butoxycarbonyl (Boc) protective group, is commonly utilized in the synthesis and development of potential therapeutic agents. Compounds with this scaffold are frequently investigated as key intermediates or building blocks for small molecule inhibitors targeting critical disease pathways . In the field of oncology research, similar piperidine-carbamate compounds have been explored for their role in targeting immune checkpoints like the PD-1/PD-L1 pathway or for suppressing cancers with EGFR mutations . The chlorophenyl substituent suggests potential for targeting protein pockets in such pathways. Furthermore, structurally related molecules are being studied in neuroscience research for multifactorial diseases, acting as inhibitors for targets like β-secretase and acetylcholinesterase, which are relevant in the pathology of Alzheimer's disease . The Boc protecting group is a standard feature in organic synthesis, facilitating the manipulation of the amine functionality during complex molecular assembly. This product is intended for use in these and other early-stage research applications to advance the development of novel therapeutics. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl N-[[4-(3-chlorophenyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-12-17(7-9-19-10-8-17)13-5-4-6-14(18)11-13/h4-6,11,19H,7-10,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHYSTKZEGAESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(3-Chlorophenyl)piperidine

The piperidine core is functionalized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. For example, 3-chlorophenylmagnesium bromide reacts with N-Boc-piperidin-4-one under Grignard conditions, followed by acidic deprotection to yield 4-(3-chlorophenyl)piperidine. Alternative routes employ Pd-catalyzed Suzuki-Miyaura coupling between 3-chlorophenylboronic acid and 4-trifluoroborate-piperidine.

Carbamate Protection

The piperidine nitrogen undergoes carbamate formation using tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O). A representative procedure involves dissolving 4-(3-chlorophenyl)piperidine in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Boc-Cl is added dropwise at 0°C, and the reaction proceeds at room temperature for 12 hours. Quenching with water and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Detailed Synthetic Protocols

Method A: Boc Protection via Tert-Butyl Chloroformate

Reagents :

  • 4-(3-Chlorophenyl)piperidine (1.0 equiv)
  • Boc-Cl (1.2 equiv)
  • Et₃N (2.0 equiv)
  • THF (anhydrous)

Procedure :

  • Dissolve 4-(3-chlorophenyl)piperidine (10 mmol) in THF (50 mL) under nitrogen.
  • Add Et₃N (20 mmol) and cool to 0°C.
  • Add Boc-Cl (12 mmol) dropwise over 30 minutes.
  • Stir at room temperature for 12 hours.
  • Quench with H₂O (50 mL), extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate.
  • Purify via column chromatography (SiO₂, hexane:EtOAc = 4:1).

Yield : 78–85%.

Method B: Boc Protection Using Boc₂O and DMAP

Reagents :

  • 4-(3-Chlorophenyl)piperidine (1.0 equiv)
  • Boc₂O (1.1 equiv)
  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Dichloromethane (DCM, anhydrous)

Procedure :

  • Combine 4-(3-chlorophenyl)piperidine (10 mmol), Boc₂O (11 mmol), and DMAP (1 mmol) in DCM (50 mL).
  • Stir at room temperature for 6 hours.
  • Wash with 1M HCl (2 × 30 mL) and brine (30 mL).
  • Dry over MgSO₄, concentrate, and recrystallize from hexane.

Yield : 82–88%.

Optimization and Mechanistic Insights

Solvent and Base Effects

Reaction yields vary significantly with solvent polarity and base strength:

Solvent Base Yield (%)
THF Et₃N 85
DCM DMAP 88
EtOAc Pyridine 72

Polar aprotic solvents (THF, DCM) enhance nucleophilicity of the piperidine nitrogen, while DMAP accelerates Boc₂O activation via transient acyl transfer.

Regiochemical Considerations

The 3-chlorophenyl substituent introduces steric hindrance, slowing carbamate formation compared to 4-chlorophenyl analogs. Kinetic studies show a 15% decrease in reaction rate for the 3-chloro isomer.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.12–3.25 (m, 4H, piperidine CH₂), 4.05 (s, 2H, NCH₂), 7.20–7.45 (m, 4H, Ar-H).
  • ESI-MS : m/z 321.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity for Method B products.

Challenges and Mitigation Strategies

Hydrolysis of Boc Group

The Boc carbamate is prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and neutral workup (e.g., citric acid washes) minimize decomposition.

Byproduct Formation

Competitive N-methylation may occur if residual formaldehyde is present. Rigorous solvent drying and inert atmosphere (N₂/Ar) suppress this side reaction.

Chemical Reactions Analysis

tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate has shown promise in the development of novel therapeutic agents. Its structure allows for modulation of various biological targets, making it a candidate for drug development aimed at diseases that require specific pathway modulation.

Case Studies:

  • Antibacterial Activity : Research indicates that compounds similar to this compound exhibit antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. This suggests potential applications in treating antibiotic-resistant infections .

Biological Research

The compound's ability to influence receptor interactions and enzyme activities positions it as a significant player in biological studies focusing on signaling pathways and disease mechanisms.

Notable Findings:

  • Inflammation Modulation : Studies have explored its role in modulating inflammatory responses by targeting specific receptors involved in the NLRP3 inflammasome pathway. This could lead to the development of anti-inflammatory drugs .

Synthetic Applications

The synthesis of this compound typically involves several steps that can be optimized for higher yields and purity. The versatility of this compound in synthetic organic chemistry is highlighted by its incorporation into various chemical reactions, including those aimed at producing biologically active molecules.

Synthesis Overview:

  • Starting Materials : The synthesis often begins with piperidine derivatives.
  • Reagents Used : Common reagents include chlorobenzene derivatives and coupling agents.
  • Yield Optimization : Reaction conditions such as temperature and solvent choice can significantly affect the yield of the desired product .

Mechanism of Action

The mechanism of action of tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in ring systems, substituent positions, and functional groups. Below is a detailed comparison:

Ring System Variations

  • Piperidine vs. Pyrrolidine: The pyrrolidine analog, tert-butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate (C₁₇H₂₄N₂O₂, MW 288.39), replaces the piperidine ring with a five-membered pyrrolidine.

Substituent Variations

  • Position of Halogen/Substituents :

    • tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate (C₁₈H₂₅ClN₂O₂, MW 336.86) features a 2-chlorobenzyl group instead of 3-chlorophenyl. The benzyl linker increases hydrophobicity, while the 2-chloro position may sterically hinder interactions compared to the 3-chloro analog .
    • tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate (C₁₈H₂₆N₂O₃, MW 318.41) substitutes chlorine with a 4-methoxy group, introducing electron-donating effects that could enhance solubility but reduce electrophilicity .
  • Trifluoromethyl vs. Chlorine :
    tert-Butyl {4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methylcarbamate (C₁₈H₂₃F₃N₂O₂, MW 356.38) replaces chlorine with a trifluoromethyl group, significantly increasing electron-withdrawing effects and metabolic stability .

Aliphatic vs. Aromatic Substituents

  • tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate (C₁₄H₂₈N₂O₃, MW 272.38) replaces the aromatic substituent with a 2-methoxyethyl chain, reducing aromatic π-π interactions but improving flexibility .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound C₁₇H₂₃ClN₂O₂ 322.83 - - -
4-(4-Methylphenyl)pyrrolidin-3-yl analog C₁₇H₂₄N₂O₂ 288.39 - - -
2-Chlorobenzyl analog C₁₈H₂₅ClN₂O₂ 336.86 - - -
4-Methoxyphenyl analog C₁₈H₂₆N₂O₃ 318.41 - - -
Trifluoromethylphenyl analog C₁₈H₂₃F₃N₂O₂ 356.38 - - -
2-Methoxyethyl analog C₁₄H₂₈N₂O₃ 272.38 0.982 369.7 12.72

The 2-methoxyethyl analog (MW 272.38) has a lower density (0.982 g/cm³) and higher pKa (12.72) compared to aromatic analogs, suggesting increased basicity and altered solubility .

Biological Activity

tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly against various bacterial strains and its role as a pharmacological agent. This article presents an overview of its biological activity, including antibacterial effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₂₂ClN₂O₂
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 135632-53-0

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria.

Efficacy Against Drug-resistant Strains

The compound has shown effectiveness against several drug-resistant strains, including:

  • Staphylococcus aureus (Methicillin-resistant Staphylococcus aureus - MRSA)
  • Enterococcus faecium (Vancomycin-resistant Enterococcus - VRE)

The Minimum Inhibitory Concentrations (MICs) for these bacteria range from 0.78 to 3.125 μg/mL, comparable to last-resort antibiotics like vancomycin and linezolid .

Bacterial StrainMIC (μg/mL)Resistance Type
Staphylococcus aureus0.78 - 3.125MRSA
Enterococcus faecium0.78 - 3.125VRE

The bactericidal properties of this compound are attributed to its ability to disrupt bacterial cell wall synthesis and inhibit critical metabolic pathways. The compound's effectiveness against biofilm-forming strains further highlights its potential in treating chronic infections where biofilms pose significant therapeutic challenges .

Pharmacological Studies

In addition to its antibacterial properties, this compound has been investigated for its pharmacological effects on various biological targets.

NLRP3 Inhibition

Research indicates that derivatives of this compound can inhibit NLRP3-dependent pyroptosis in macrophages. In vitro studies using differentiated THP-1 cells demonstrated that compounds based on this scaffold could significantly reduce pyroptotic cell death when treated with lipopolysaccharide (LPS) and ATP .

CompoundNLRP3 Activity (%)
This compound65% decrease in pyroptosis

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against a panel of clinical isolates. Results showed a significant reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent for multidrug-resistant infections.
  • Case Study on NLRP3 Inhibition : Another investigation focused on the anti-inflammatory properties of the compound related to NLRP3 inflammasome activation. The study concluded that treatment with the compound could mitigate inflammatory responses in macrophages, indicating potential applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and carbamate formation. A common approach is reacting 4-(3-chlorophenyl)piperidin-4-ylmethanamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization strategies include:
  • Temperature : Maintain 0–5°C during carbamate coupling to minimize side reactions.
  • Solvent : Dichloromethane or THF enhances solubility and reaction homogeneity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
    Table 1 : Example reaction conditions and yields:
Base UsedSolventTemp. (°C)Yield (%)
Et₃NDCM0–2572
NaHCO₃THF2558

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR and HRMS for structural confirmation:
  • ¹H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm and piperidine ring protons (δ 2.5–3.5 ppm) .
  • ¹³C NMR : The carbamate carbonyl appears at ~155 ppm, and the tert-butyl carbons at ~28–30 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 325.15 (C₁₇H₂₄ClN₂O₂⁺).

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound, and what validation assays are recommended?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like GPCRs or bacterial enzymes can identify binding affinities. Validate predictions with:
  • In vitro binding assays : Radiolabeled ligand displacement for receptor affinity (e.g., cannabinoid receptors ).
  • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., β-lactamase for antimicrobial activity ).
    Table 2 : Example docking scores vs. experimental IC₅₀:
Target ProteinDocking Score (kcal/mol)IC₅₀ (µM)
CB1 Receptor-8.212.3
β-lactamase-7.89.7

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?

  • Methodological Answer : Contradictions often arise from assay variability. Address by:
  • Standardizing assays : Use identical cell lines (e.g., SH-SY5Y for neuroprotection ) and bacterial strains (e.g., S. aureus ATCC 25923 ).
  • Dose-response curves : Test a broad concentration range (0.1–100 µM) to identify off-target effects.
  • Mechanistic studies : Use siRNA knockdown or gene expression profiling to confirm target specificity.

Q. How does the 3-chlorophenyl substituent influence SAR compared to analogs with bromine or methoxy groups?

  • Methodological Answer : The electron-withdrawing chloro group enhances metabolic stability and receptor binding vs. electron-donating groups. Compare using: Table 3 : SAR of substituents on piperidine derivatives:
SubstituentLogPIC₅₀ (µM, β-lactamase)Metabolic Stability (t₁/₂, min)
3-Cl2.89.745
4-Br3.114.232
2-OCH₃1.9>5018
Chloro’s lower LogP improves solubility, while bromine increases lipophilicity but reduces activity .

Q. What safety protocols are critical for handling this compound, given its potential toxicity?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazards:
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Methodological Notes

  • Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent carbamate hydrolysis.
  • Data Reproducibility : Replicate experiments ≥3 times; report mean ± SEM.
  • Ethical Compliance : Follow institutional guidelines for cytotoxicity testing (e.g., Annexin V/PI staining for apoptosis ).

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